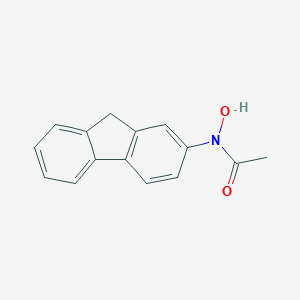
DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-
Descripción general
Descripción
“DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-” is a compound with the molecular weight of 368.33 . It is also known as 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride . This compound is a metabolite of Quetiapine, a Benzothiazepine with mixed serotonin and dopamine receptor antagonistic properties used as an antipsychotic .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H17N3S.2ClH/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15;;/h1-8,18H,9-12H2;2*1H . This indicates the presence of 17 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 1 sulfur atom, and 2 chlorine atoms in the molecule.Aplicaciones Científicas De Investigación
Synthesis of Dibenzo[b,f][1,4]thiazepine Carboxamides
A sequential synthetic strategy towards unexplored dibenzo[b,f][1,4]thiazepine carboxamides has been developed . The first step ensures the synthesis of dibenzothiazepine via copper-mediated condition followed by Ugi–Joullié reaction of the resultant cyclic imine in the second step .
Synthesis of Pyrrole-fused Dibenzo[b,f][1,4]oxazepine/Thiazepines
A novel and unexpected route for synthesizing pyrrole-fused dibenzoxazepines/thiazepines has been designed based on a modified Ugi reaction of cyclic imines with isocyanides and acetylenedicarboxylates under catalyst-free conditions . This strategy opens a new route in Ugi reactions (pseudo-Joullié–Ugi reaction) for the synthesis of pyrrole-fused heterocycles as special pharmaceutical scaffolds .
Reference Standard in Research Laboratories
11-(4-nitrosopiperazin-1-yl)dibenzo[b,f][1,4]thiazepine is a chemical compound that belongs to the thiazepine family. It is commonly used in research laboratories as a reference standard and as a building block for the synthesis of various pharmaceuticals .
Development of Antiglaucoma Agents
The compound has shown pronounced inhibitory activity against bovine carbonic anhydrase isoform II . Therefore, it may be of interest for the development of antiglaucoma agents and other classes of drugs on the basis of carbonic anhydrase inhibitors .
Mecanismo De Acción
Target of Action
The primary targets of 11-(4-Methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine, also known as a metabolite of Quetiapine , are serotonin and dopamine receptors . These receptors play a crucial role in regulating mood, behavior, and cognition.
Mode of Action
This compound acts as an antagonist for multiple neurotransmitter receptor sites . It binds to these receptors and inhibits their activity, thereby modulating the levels of serotonin and dopamine in the brain.
Biochemical Pathways
It is known that the compound’s antagonistic action on serotonin and dopamine receptors can influence various neural pathways and their downstream effects, potentially contributing to its antipsychotic, anxiolytic, and sedative effects .
Pharmacokinetics
It is known that the compound is a metabolite of quetiapine , suggesting that its absorption, distribution, metabolism, and excretion (ADME) may be similar to those of Quetiapine.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its antagonistic action on multiple neurotransmitter receptors. Studies suggest that this compound has various pharmacological activities such as antipsychotic, anxiolytic, and sedative effects . Additionally, it has been reported to possess anticancer properties by inducing DNA damage and apoptosis in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 11-(4-Methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine. For instance, the compound’s solubility in various organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol suggests that its bioavailability and action may be influenced by the solvent environment. Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and action.
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H317, H319, and H335. The precautionary statements are P261, P280, P305, P351, and P338 . This suggests that it may be harmful by inhalation, in contact with skin, and if swallowed .
Propiedades
IUPAC Name |
6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMINLHQDVFHIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173465 | |
| Record name | Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- | |
CAS RN |
1977-09-9 | |
| Record name | Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the three-dimensional conformation of 8-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f]-1,4-thiazepine in its crystallized form?
A1: The research indicates that 8-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f]-1,4-thiazepine adopts a boat conformation in its crystallized form []. This means that the seven-membered thiazepine ring is not planar but rather puckered, resembling the shape of a boat. Additionally, the two benzene rings within the structure are not coplanar, exhibiting a dihedral angle of 105.3° between them [].
Q2: How does the spatial arrangement of the N-methyl group in 8-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f]-1,4-thiazepine relate to the aromatic rings within the molecule?
A2: The study reveals that the N-methyl group, which is a part of the piperazine ring, is positioned at specific distances from the centers of the two aromatic rings. The distance between the N-methyl group and the center of one aromatic ring is 5.977 Å, while the distance to the center of the other aromatic ring is 7.749 Å []. These distances provide insights into the overall three-dimensional shape of the molecule and might play a role in potential interactions with biological targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







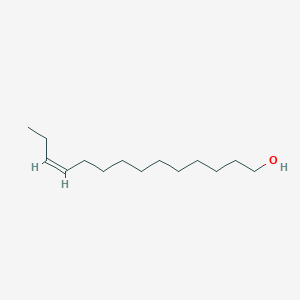

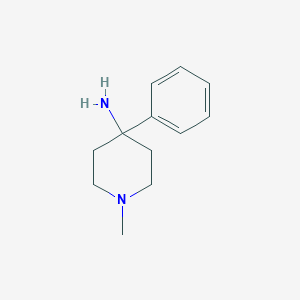
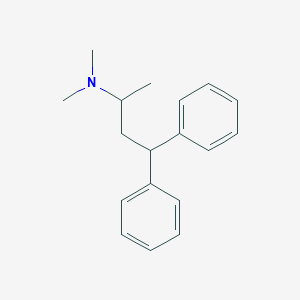
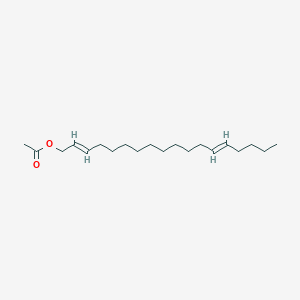

![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)
